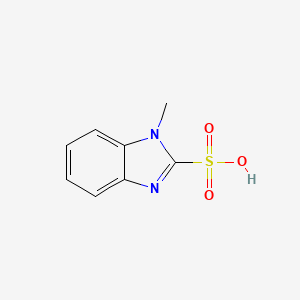
(2-氟代-苄基)-吡啶-3-基甲基-胺
描述
Synthesis Analysis
The synthesis of fluorinated compounds like “(2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine” has been a topic of interest in recent years . A diverse series of imine linked 1,2,3-triazole hybrids has been synthesized via Cu(I)-promoted click reaction . The structural characterization of the synthesized triazole hybrids was accomplished using various spectral techniques .科学研究应用
金属离子的荧光传感器
(“2-氟代-苄基)-吡啶-3-基甲基-胺”衍生物的一项突出应用是开发金属离子的荧光传感器。例如,源自 2-(吡啶-2-基)苯并咪唑的 Zn(2+) 荧光传感器,展示了 Zn(2+)-特异性发射位移和增强,证明了这些化合物在比例传感和细胞内成像能力方面的潜力 (刘等人,2009 年)。
化学合成中的催化剂
衍生物已被用作催化剂,突出了它们在增强化学反应中的重要性。基于吲哚核心的配体(包括苄基-(1-吡啶-2-基甲基-1H-吲哚-3-亚甲基)胺)合成和应用钯环,证明了它们作为铃木-宫浦偶联和醛烯基化的有效催化剂的效用 (辛格等人,2017 年)。
配位聚合物
该化合物及其衍生物已在配位聚合物的形成中找到应用。使用双室 N,N-供体配体的银(I) 配位聚合物的研究表明阴离子对网络结构的影响,证明了这些化合物材料科学的多功能性 (查克拉博蒂等人,2013 年)。
生物应用的荧光探针
在生物应用领域,“(2-氟代-苄基)-吡啶-3-基甲基-胺”的衍生物已被用作荧光探针。值得注意的是,为生物成像应用开发了 Zinpyr 家族的中等亲和力荧光 Zn(II) 传感器,表明这些化合物在生物化学和医学研究中的作用 (诺兰等人,2006 年)。
作用机制
Mode of Action
Based on its structural similarity to other benzyl-pyridine compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Result of Action
The molecular and cellular effects of (2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine’s action are currently unknown
生化分析
Biochemical Properties
(2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as NADPH oxidase . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can lead to changes in cellular redox states and signaling pathways.
Cellular Effects
The effects of (2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of soluble guanylyl cyclase (sGC), leading to changes in cyclic GMP levels and subsequent effects on smooth muscle tone . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in oxidative stress and inflammation.
Molecular Mechanism
At the molecular level, (2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine exerts its effects through several mechanisms. One key mechanism involves its binding interactions with biomolecules such as enzymes and receptors. For instance, it can bind to the active site of NADPH oxidase, inhibiting its activity and reducing the production of reactive oxygen species . Additionally, it can activate or inhibit other enzymes, leading to changes in metabolic pathways and cellular responses. These interactions can also result in alterations in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of (2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of metabolites that can have different biological activities. Studies have shown that prolonged exposure to (2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine can result in sustained changes in cellular redox states and gene expression profiles . These long-term effects are important for understanding the potential therapeutic applications and safety of this compound.
Dosage Effects in Animal Models
In animal models, the effects of (2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine vary with different dosages. At lower doses, it may exhibit beneficial effects such as reducing oxidative stress and inflammation. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect without causing toxicity. These findings are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
(2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, it can influence the activity of enzymes involved in the metabolism of reactive oxygen species, such as superoxide dismutase and catalase . These interactions can affect metabolic flux and the levels of various metabolites, leading to changes in cellular redox states and overall metabolic balance.
Transport and Distribution
The transport and distribution of (2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. For instance, it may be transported into cells via specific amino acid transporters and subsequently distributed to various organelles where it exerts its effects . Understanding these transport mechanisms is important for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of (2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses . Additionally, its localization to the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins. These localization patterns are important for understanding the precise mechanisms of action and potential therapeutic applications of this compound.
属性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-pyridin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c14-13-6-2-1-5-12(13)10-16-9-11-4-3-7-15-8-11/h1-8,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYHMXRWVISSQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CN=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101239627 | |
| Record name | N-[(2-Fluorophenyl)methyl]-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101239627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500221-74-9 | |
| Record name | N-[(2-Fluorophenyl)methyl]-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500221-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2-Fluorophenyl)methyl]-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101239627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















